molecular formula C17H14BrClN2O2 B5215330 3-[3-(2-bromo-4-chlorophenoxy)propyl]quinazolin-4-one

3-[3-(2-bromo-4-chlorophenoxy)propyl]quinazolin-4-one

Cat. No.: B5215330
M. Wt: 393.7 g/mol
InChI Key: CDPIKNGEHMTOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2-bromo-4-chlorophenoxy)propyl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-bromo-4-chlorophenoxy)propyl]quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of 2-bromo-4-chlorophenol: This intermediate is synthesized by bromination and chlorination of phenol.

    Formation of 3-(2-bromo-4-chlorophenoxy)propyl bromide: This step involves the reaction of 2-bromo-4-chlorophenol with 3-bromopropanol in the presence of a base such as potassium carbonate.

    Cyclization to form quinazolinone: The final step involves the reaction of 3-(2-bromo-4-chlorophenoxy)propyl bromide with anthranilic acid under acidic conditions to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch reactors: Used for controlled synthesis and monitoring of reaction parameters.

    Continuous flow reactors: Employed for large-scale production to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-bromo-4-chlorophenoxy)propyl]quinazolin-4-one undergoes various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.

    Hydrolysis: The ester or ether linkages in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide, potassium carbonate, and amines are commonly used for substitution reactions.

    Oxidizing agents: Potassium permanganate and hydrogen peroxide are used for oxidation reactions.

    Reducing agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

    Substituted derivatives: Formed by replacing bromine or chlorine atoms with other functional groups.

    Oxidized or reduced derivatives: Formed by altering the oxidation state of the compound.

Scientific Research Applications

3-[3-(2-bromo-4-chlorophenoxy)propyl]quinazolin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[3-(2-bromo-4-chlorophenoxy)propyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    3-(2-bromo-4-chlorophenoxy)propanenitrile: Shares a similar phenoxypropyl group but differs in the core structure.

    1-[3-(2-bromo-4-chlorophenoxy)propyl]-4-methylpiperidine: Contains a piperidine ring instead of a quinazolinone core.

Uniqueness

3-[3-(2-bromo-4-chlorophenoxy)propyl]quinazolin-4-one is unique due to its quinazolinone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[3-(2-bromo-4-chlorophenoxy)propyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O2/c18-14-10-12(19)6-7-16(14)23-9-3-8-21-11-20-15-5-2-1-4-13(15)17(21)22/h1-2,4-7,10-11H,3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPIKNGEHMTOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCOC3=C(C=C(C=C3)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.